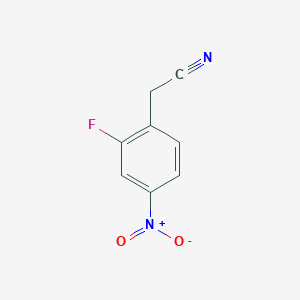

2-Fluoro-4-nitrophenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

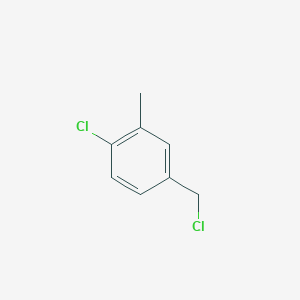

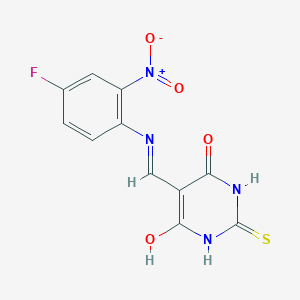

2-Fluoro-4-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrophenylacetonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 180.137 .Wissenschaftliche Forschungsanwendungen

Derivatization Agent for Analytical Applications

2-Fluoro-4-nitrophenylacetonitrile has been evaluated as a derivatization agent in the chemical analysis of catecholamines and their metabolites. It reacts rapidly under mild conditions, forming stable derivatives ideal for high-performance liquid chromatography (HPLC) analysis. These derivatives exhibit enhanced fluorescence properties, which are pivotal in quantitative analysis, especially within biological matrices (Zhu, Shaw, & Barrett, 2003).

Reactivity and Formation of Derivatives

In the realm of organic synthesis, the compound shows unique reactivity patterns. For instance, an unexpected reactivity of a similar molecule, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, was noted, leading to the formation of a trimeric compound. This unique behavior underlines the compound's potential in synthesizing novel organic structures (Stazi et al., 2010).

Fluorination of Aromatic Compounds

The compound is also involved in the fluorination of aromatic compounds, playing a crucial role in the synthesis of fluorinated derivatives. This process is significant in the development of new materials and pharmaceuticals (Fedorov et al., 2015).

Photophysical Studies

Photophysical and theoretical studies have been conducted on nitrobenzoxadiazole-based systems, which are structurally related to 2-Fluoro-4-nitrophenylacetonitrile. These studies are essential for understanding the interaction of such compounds with metal ions, shedding light on their potential applications in environmental and biological sensing (Das et al., 2012).

Sensor Development

Derivatives of nitrophenyl, similar in structure to 2-Fluoro-4-nitrophenylacetonitrile, have been utilized in the development of sensors. These sensors are capable of detecting nitroaromatic compounds, which is vital for environmental monitoring and security (Verbitskiy et al., 2018).

Organocatalysis

In synthetic chemistry, 2-arylacetonitriles, structurally related to 2-Fluoro-4-nitrophenylacetonitrile, have been employed in organocatalyzed Michael addition reactions. This showcases the compound's potential in facilitating chemical transformations, broadening its applicability in organic synthesis (Chen et al., 2021).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Fluoro-4-nitrophenylacetonitrile are not mentioned in the search results, it is noted that the compound is used for research and development purposes . This suggests that it may have potential applications in various research contexts, depending on the specific goals and objectives of the research. For instance, a study on Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate discusses the potential of furan-based compounds as anti-virulence compounds targeting iron acquisition in mycobacteria .

Eigenschaften

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTILGOKQDCCMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-nitrophenylacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)

![(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)

![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)

![1-[4-(2-Fluorophenyl)piperazinyl]-2-[(methylsulfonyl)phenylamino]ethan-1-one](/img/structure/B2532127.png)

![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)